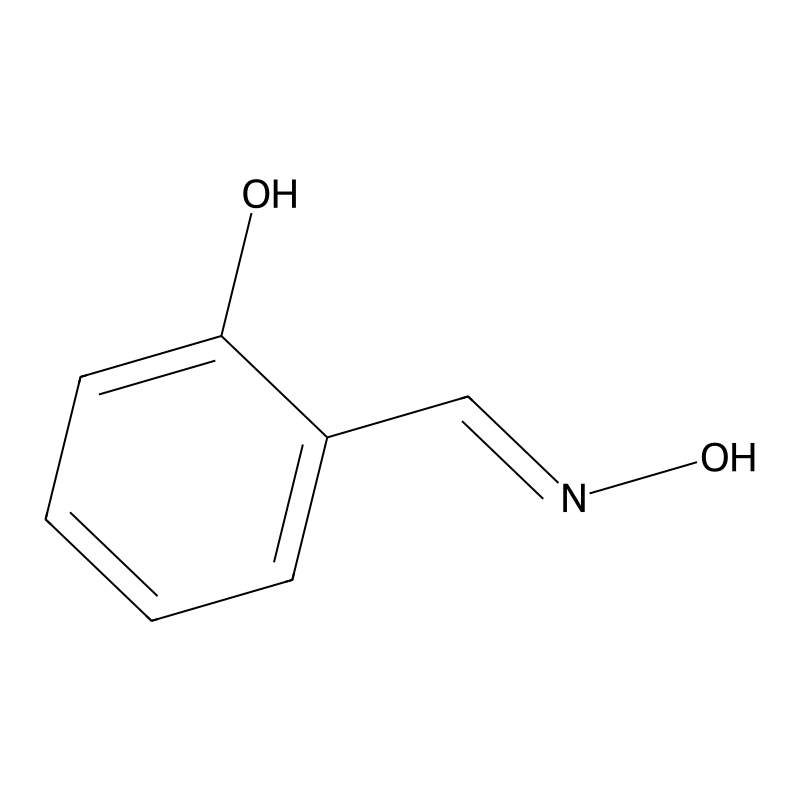

Salicylaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antidote for Organophosphate Poisoning

One of the most established research applications of salicylaldoxime is its use as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals commonly used as insecticides and nerve agents. They work by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. This inhibition leads to a buildup of acetylcholine, causing a range of neurological symptoms including muscle weakness, seizures, and respiratory failure.

Salicylaldoxime acts as an AChE reactivator. It binds to the phosphorylated AChE molecule, removing the phosphate group and restoring the enzyme's function. This helps alleviate the symptoms of organophosphate poisoning. While pralidoxime (2-PAM) is the most common AChE reactivator used in clinical settings, salicylaldoxime remains an important research area for developing alternative antidotes [1].

[1] Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and biological evaluation ()

Metal Chelation and Extraction

Salicylaldoxime's ability to form complexes with metal ions makes it valuable in metal chelation and extraction research. The specific binding sites on the salicylaldoxime molecule (the hydroxyl and imine groups) allow it to chelate various metal ions. Researchers are exploring the use of salicylaldoxime and its derivatives for:

- Separating and purifying metals from solutions, which has applications in fields like hydrometallurgy and environmental remediation [2].

- Developing new catalysts for various chemical reactions by incorporating metal ions complexed with salicylaldoxime [3].

[2] Minerals | Free Full-Text | Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II) ()[3] Magnetic and Spectroscopic Studies on Salicylaldoxime and o-Hydhoxynaphthaldoxime Complexes of Some Divalent 3d Metal Ions: Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry: Vol 14, No 5 ()

Salicylaldoxime is an organic compound with the molecular formula and a molecular weight of 137.14 g/mol. It is the oxime of salicylaldehyde, characterized by a hydroxyl group (-OH) and an imine group (C=N) attached to the aromatic ring. Salicylaldoxime appears as a crystalline solid, typically colorless or light beige, with a melting point between 57-61 °C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone . This compound is notable for its ability to form chelates with various metal ions, making it valuable in analytical chemistry and metallurgical applications.

- Formation of Metal Complexes: Salicylaldoxime reacts with metal ions such as copper(II), nickel(II), and iron(III) to form colored complexes. For instance, in neutral conditions, it forms a red complex with iron(III), which is water-soluble .

- Bromination: The compound can undergo bromination of the aromatic ring when treated with bromine, resulting in brominated derivatives that exhibit distinct properties .

- Reactivity with Zinc: Salicylaldoxime reacts with zinc to produce specific complexes that are useful in analytical applications .

Salicylaldoxime has shown potential biological activities, including:

- Inhibition of Immune Hemolysis: Research indicates that salicylaldoxime can inhibit immune hemolysis by targeting specific interactions within the immune system .

- Carbonic Anhydrase Inhibition: It has been studied for its potential as a carbonic anhydrase inhibitor, which could have implications in therapeutic applications .

Salicylaldoxime can be synthesized through various methods:

- Condensation Reaction: The most common method involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

- Solvent Extraction Techniques: Salicylaldoxime can also be synthesized via solvent extraction methods involving organic solvents to facilitate the reaction conditions for complex formation with metal ions .

Salicylaldoxime finds numerous applications across various fields:

- Analytical Chemistry: It is widely used as a reagent for the selective precipitation and determination of metal ions such as copper and nickel due to its ability to form stable colored complexes .

- Metallurgical Processes: The compound serves as a selective precipitant for extracting metals from ores and waste materials, particularly in hydrometallurgy .

- Pharmaceuticals: Its biological activities suggest potential uses in drug development, particularly for targeting specific enzymes or immune responses .

Studies on salicylaldoxime's interactions focus on its reactivity with various metal ions and biological systems:

- Metal Ion Complexation: Salicylaldoxime's ability to form stable complexes with transition metals has been extensively studied, highlighting its selectivity and stability under varying pH conditions .

- Biological Interactions: Investigations into its role as an inhibitor of immune hemolysis provide insights into its potential therapeutic applications against diseases involving immune dysregulation .

Several compounds share structural or functional similarities with salicylaldoxime. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Hydroxylamine | Simple amine; used to synthesize oximes | Less complex; primarily used for oximation |

| 2-Hydroxybenzaldehyde | Precursor to salicylaldoxime; contains hydroxyl group | Lacks the imine functionality present in salicylaldoxime |

| 5-Chlorosalicylic Acid | Contains chlorine substituent; used in similar reactions | Different reactivity profile due to chlorine |

Salicylaldoxime stands out due to its dual functionality as both an oxime and a chelating agent, enabling it to participate in diverse

Salicylaldoxime, first synthesized in the early 20th century, emerged as a critical reagent in analytical chemistry due to its metal-chelating properties. Early studies by Conduche in 1908 documented its synthesis and preliminary characterization. By the 1940s, researchers like Biefeld and Ligett explored its utility in gravimetric analysis, particularly for selectively precipitating copper and lead ions from acidic solutions. This period marked its transition from a laboratory curiosity to a tool for metal separation, driven by the need for precise analytical methods in industrial and environmental contexts.

Nomenclature and Chemical Taxonomy

Salicylaldoxime (CAS RN: 94-67-7) is systematically named (E)-2-hydroxybenzaldehyde oxime, reflecting its structure as the oxime derivative of salicylaldehyde. Its molecular formula, $$ \text{C}7\text{H}7\text{NO}_2 $$, corresponds to a molecular weight of 137.14 g/mol. Alternative designations include o-hydroxybenzaldoxime and salicylaldehyde oxime, underscoring its aromatic hydroxyl and oxime functional groups. The compound’s IUPAC name, 2-[(E)-(hydroxyimino)methyl]phenol, highlights the spatial arrangement of its functional groups, critical for its coordination behavior.

Significance in Coordination Chemistry

Salicylaldoxime’s bifunctional structure—a phenolic hydroxyl and an oxime moiety—enables it to act as a bidentate ligand, forming stable complexes with transition metals. The oxime group ($$ \text{C=N-OH} $$) deprotonates in basic conditions, facilitating coordination via the imine nitrogen and phenolic oxygen. This property is exploited in hydrometallurgy for copper extraction, where salicylaldoxime forms charge-neutral complexes like $$ \text{Cu}(\text{C}7\text{H}5\text{NO}2)2 $$, soluble in organic solvents. The ligand’s selectivity for Cu²⁺ over Fe³⁺ in acidic media (pH ~2.6) has made it indispensable in ore processing.

Structural and Synthetic Features

Synthesis and Modifications

Salicylaldoxime is typically synthesized via the condensation of salicylaldehyde with hydroxylamine hydrochloride under basic conditions. A representative procedure involves refluxing equimolar amounts of salicylaldehyde and hydroxylamine hydrochloride in ethanol-water, yielding the product in >95% purity. Recent advances include the one-pot synthesis of alkylated derivatives like tert-octylsalicylaldoxime (TOSO), which enhances lipophilicity for solvent extraction applications.

Table 1: Synthetic Routes to Salicylaldoxime Derivatives

| Derivative | Reactants | Conditions | Yield |

|---|---|---|---|

| TOSO | 4-tert-octylphenol, paraformaldehyde | Mg-mediated formylation | 75–85% |

| 5-Nonylsalicylaldoxime | Nonylphenol, hydroxylamine | Alkaline ethanol | 80% |

Intramolecular Hydrogen Bonding

The planar geometry of salicylaldoxime arises from an intramolecular hydrogen bond between the phenolic -OH and oxime -NOH groups, forming a pseudo six-membered ring. This conformation mimics the structure of quinazoline-based inhibitors, enabling applications in medicinal chemistry. For example, biphenyl urea derivatives incorporating salicylaldoxime fragments exhibit potent VEGFR-2 inhibition by forming hydrogen bonds with the kinase’s hinge region.

Applications in Metal Coordination and Extraction

Chelation Mechanisms

Salicylaldoxime binds metal ions through its deprotonated oxime nitrogen and phenolic oxygen, creating five-membered chelate rings. In acidic media (pH <3), the ligand remains protonated, but above pH 4, it coordinates metals like Cu²⁺, Ni²⁺, and Pd²⁺. The stability constants ($$ \log K $$) for these complexes vary with pH and substituents; electron-withdrawing groups on the aryl ring enhance Cu²⁺ affinity.

Reaction Scheme

$$

2 \, \text{C}7\text{H}7\text{NO}2 + \text{Cu}^{2+} \rightarrow \text{Cu}(\text{C}7\text{H}5\text{NO}2)_2 + 2 \, \text{H}^+

$$

Industrial Extraction Processes

Commercial extractants like LIX® 984N blend salicylaldoxime derivatives with ketoximes to optimize copper recovery from leach solutions. For instance, 5-nonylsalicylaldoxime exhibits a Cu²⁺ extraction efficiency >90% at pH 1.5–2.5, outperforming traditional hydroxyoximes.

Table 2: Performance of Salicylaldoxime Extractants

| Extractant | Metal Ion | pH Range | Efficiency |

|---|---|---|---|

| TOSO | Cu²⁺ | 1.5–2.5 | 92% |

| LIX® 984N | Cu²⁺ | 1.8–2.2 | 95% |

Emerging Research Directions

Medicinal Chemistry

Salicylaldoxime derivatives are explored as carbonic anhydrase inhibitors, where the oxime group acts as a zinc-binding motif. In acetylcholinesterase reactivation, conjugates like L73R3 demonstrate efficacy against paraoxon-inhibited enzymes, offering antidote potential for organophosphate poisoning.

Advanced Materials

The ligand’s ability to form luminescent complexes with lanthanides is under investigation for optical sensors. Europium(III) complexes of salicylaldoxime derivatives show promise in bioimaging due to their long-lived emission.

The conventional approach represents the most straightforward and widely adopted method for salicylaldoxime synthesis. This methodology employs the direct condensation reaction between salicylaldehyde and hydroxylamine hydrochloride under mild aqueous conditions [1] [2].

The reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of hydroxylamine attacks the carbonyl carbon of salicylaldehyde, forming an intermediate carbinolamine. Subsequent dehydration yields the desired oxime product with excellent regioselectivity. The reaction is typically conducted in aqueous ethanol solution with sodium bicarbonate serving as a base to neutralize the hydrogen chloride generated during the condensation [2].

Reaction Parameters and Optimization:

The optimal conditions involve mixing salicylaldehyde (30 millimoles) with hydroxylamine hydrochloride (45 millimoles) and sodium bicarbonate (60 millimoles) in a ethanol-water mixture (50:5 milliliters) at room temperature [2]. The reaction proceeds smoothly over two hours with continuous stirring, achieving remarkable yields of 98 percent with high purity [2].

Advantages and Applications:

This methodology offers several compelling advantages including mild reaction conditions, excellent yields, and operational simplicity. The reaction tolerates various functional groups and proceeds with high selectivity toward the desired oxime product. The method has been successfully applied to synthesize numerous salicylaldoxime derivatives with consistent results [1] [3].

Characterization and Analysis:

The product exhibits characteristic spectroscopic features including the oxime carbon-nitrogen double bond stretch in infrared spectroscopy and distinctive nuclear magnetic resonance signals. The internal hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen contributes to the compound's stability and unique structural properties [4] [3].

Magnesium-Mediated Ortho-Specific Formylation

The magnesium-mediated approach represents a sophisticated synthetic strategy that combines ortho-specific formylation with subsequent oximation in a streamlined process. This methodology was developed to address the limitations of traditional formylation reactions and provide enhanced regioselectivity [5] [6].

Mechanistic Framework:

The process initiates with the deprotonation of phenolic compounds using magnesium methoxide, forming magnesium phenoxide intermediates. The activated phenoxide undergoes selective ortho-formylation through reaction with paraformaldehyde under controlled thermal conditions. The resulting salicylaldehyde magnesium salt can be directly converted to the corresponding salicylaldoxime through treatment with aqueous hydroxylamine sulfate [5] [6].

Optimized Reaction Conditions:

The formylation phase requires careful temperature control, typically conducted at 95 degrees Celsius in a methanol-toluene solvent system. The reaction proceeds through distillative removal of methanol followed by paraformaldehyde addition and heating for 6-8 hours [7] [6]. The subsequent oximation step is performed at reduced temperature (47 degrees Celsius) to prevent decomposition and ensure high conversion efficiency [1].

Selectivity and Yield Considerations:

This methodology demonstrates exceptional ortho-selectivity, with infrared spectroscopic analysis confirming the exclusive formation of ortho-formylated products. The overall yields range from 87 to 94 percent with purities exceeding 90 percent [7] [5]. The method exhibits superior performance compared to traditional formylation approaches such as the Reimer-Tiemann or Duff reactions.

Industrial Applications:

The magnesium-mediated approach has found particular utility in the synthesis of alkyl-substituted salicylaldoximes, which are essential reagents in hydrometallurgical copper extraction processes. The method's ability to tolerate bulky alkyl substituents while maintaining high selectivity makes it invaluable for industrial applications [8].

One-Pot Strategies for Alkyl-Substituted Derivatives

The development of one-pot synthetic strategies represents a significant advancement in salicylaldoxime chemistry, particularly for the preparation of alkyl-substituted derivatives. These methodologies combine multiple synthetic transformations in a single reaction vessel, offering enhanced efficiency and reduced waste generation [1] [9].

Integrated Synthetic Approach:

The one-pot methodology integrates three distinct transformations: phenol activation through magnesium coordination, ortho-selective formylation, and oximation. This integrated approach eliminates intermediate isolation steps and reduces overall processing time while maintaining high product quality [1] [9].

Tert-Octylsalicylaldoxime Synthesis:

A representative example involves the synthesis of tert-octylsalicylaldoxime using 4-tert-octylphenol as the starting material. The optimized molar ratios are magnesium:4-tert-octylphenol:paraformaldehyde:hydroxylamine hydrochloride = 0.55:1:2.40:1.50 [1]. The reaction sequence proceeds through magnesium ribbon dissolution in methanol-toluene mixture, followed by 4-tert-octylphenol addition and reflux for 120 minutes [1].

Temperature Programming and Control:

The formylation phase employs a carefully controlled temperature program, initiating at 103 degrees Celsius for 150 minutes, followed by elevation to 123 degrees Celsius for 30 minutes. The oximation step requires cooling to 47 degrees Celsius before hydroxylamine hydrochloride addition, with subsequent reaction for 210 minutes [1].

Product Isolation and Characterization:

The final product is isolated through acidification, reduced pressure distillation, and petroleum ether washing, yielding 9.58 grams of white needle-shaped crystals with 94.13 percent purity [1]. Comprehensive characterization using elemental analysis, Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry confirms the desired product structure [1].

Advantages of One-Pot Methodology:

The one-pot approach offers significant advantages including reduced solvent consumption, minimized waste generation, shortened reaction times, and elimination of intermediate purification steps. These benefits make the methodology particularly attractive for large-scale synthesis and industrial applications [9].

Purification and Isolation Techniques

The purification and isolation of salicylaldoxime requires careful consideration of the compound's chemical properties and potential decomposition pathways. Several complementary techniques have been developed to achieve high-purity products suitable for analytical and industrial applications.

Recrystallization Methods:

Recrystallization represents the most commonly employed purification technique for salicylaldoxime. The optimal solvent systems include ethanol-water mixtures and petroleum ether, which provide excellent solubility characteristics for the target compound while effectively removing impurities [10] [11]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystallization. The resulting crystals typically exhibit purities exceeding 95 percent with recovery yields of 85-95 percent [10].

Column Chromatography Applications:

Silica gel column chromatography provides superior separation efficiency for complex mixtures containing multiple salicylaldoxime derivatives. The typical eluent systems employ ethyl acetate-hexane gradients, which offer excellent resolution for structural isomers and impurities [12] [13]. The method achieves very high purities (>98 percent) with recovery yields of 90-98 percent, making it particularly valuable for analytical-grade preparations [12].

Acid-Base Extraction Protocols:

The amphoteric nature of salicylaldoxime enables effective purification through pH-controlled extraction techniques. The compound can be selectively extracted between aqueous and organic phases based on protonation state, allowing for efficient separation from neutral impurities [14]. This methodology achieves moderate purities (85-95 percent) with recovery yields of 80-90 percent [14].

Distillation and Sublimation Techniques:

For thermally stable salicylaldoxime derivatives, reduced pressure distillation provides an effective purification method. The technique removes volatile impurities while concentrating the desired product, achieving high purities (>95 percent) with recovery yields of 70-85 percent [1]. Care must be taken to avoid thermal decomposition through appropriate temperature and pressure control.

Specialized Purification Considerations:

Metal complexation purification represents a unique approach where salicylaldoxime is temporarily converted to a copper complex, which can be selectively precipitated and subsequently decomposed to regenerate the pure ligand [15]. This method is particularly effective for removing trace metal impurities and achieving analytical-grade purity levels.

Quality Control and Analytical Methods:

Comprehensive quality control requires multiple analytical techniques including nuclear magnetic resonance spectroscopy for structural confirmation, infrared spectroscopy for functional group verification, and elemental analysis for purity determination [1] [16]. High-performance liquid chromatography provides quantitative purity assessment and impurity profiling, ensuring compliance with analytical specifications [16].

Process Integration and Optimization:

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: McLellan R, Palacios MA, Sanz S, Brechin EK, Dalgarno SJ. Importance of Steric Influences in the Construction of Multicomponent Hybrid Polymetallic Clusters. Inorg Chem. 2017 Aug 21;56(16):10044-10053. doi: 10.1021/acs.inorgchem.7b01566. Epub 2017 Aug 3. PubMed PMID: 28771002.

3: Wei Z, Liu YQ, Wang SZ, Yao L, Nie HF, Wang YA, Liu XY, Zheng ZB, Li S. Conjugates of salicylaldoximes and peripheral site ligands: Novel efficient nonquaternary reactivators for nerve agent-inhibited acetylcholinesterase. Bioorg Med Chem. 2017 Aug 15;25(16):4497-4505. doi: 10.1016/j.bmc.2017.06.041. Epub 2017 Jun 27. PubMed PMID: 28684009.

4: Tarushi A, Hatzidimitriou AG, Estrader M, Kessissoglou DP, Tangoulis V, Psomas G. Toward Multifunctional Materials Incorporating Stepladder Manganese(III) Inverse-[9-MC-3]-Metallacrowns and Anti-Inflammatory Drugs. Inorg Chem. 2017 Jun 19;56(12):7048-7057. doi: 10.1021/acs.inorgchem.7b00655. Epub 2017 Jun 7. PubMed PMID: 28590121.

5: Wang J, Zhang L, Pan X, Dai B, Sun Y, Li C, Zhang J. Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents. Sci Rep. 2017 Mar 23;7:45145. doi: 10.1038/srep45145. PubMed PMID: 28332573; PubMed Central PMCID: PMC5362808.

6: Singh MK, Bhaumik SK, Karmakar S, Paul J, Sawoo S, Majumder HK, Roy A. Copper salisylaldoxime (CuSAL) imparts protective efficacy against visceral leishmaniasis by targeting Leishmania donovani topoisomerase IB. Exp Parasitol. 2017 Apr;175:8-20. doi: 10.1016/j.exppara.2017.02.010. Epub 2017 Feb 4. PubMed PMID: 28174102.

7: Bicim T, Yaman M. Sensitive Determination of Uranium in Natural Waters Using UV-Vis Spectrometry After Preconcentration by Ion-Imprinted Polymer-Ternary Complexes. J AOAC Int. 2016 Jul;99(4):1043-1048. doi: 10.5740/jaoacint.16-0088. Epub 2016 Jun 4. PubMed PMID: 27302914.

8: Jiang X, Liu CM, Kou HZ. Porous Coordination Polymers Based on {Mn6} Single-Molecule Magnets. Inorg Chem. 2016 Jun 20;55(12):5880-5. doi: 10.1021/acs.inorgchem.6b00179. Epub 2016 Jun 3. PubMed PMID: 27258680.

9: Granchi C, Lapillo M, Spena CR, Rizzolio F, Tuccinardi T, Martin TA, Carlson KE, Katzenellenbogen JA, Minutolo F. Cyclic Ketoximes as Estrogen Receptor β Selective Agonists. ChemMedChem. 2016 Aug 19;11(16):1752-61. doi: 10.1002/cmdc.201600140. Epub 2016 May 2. PubMed PMID: 27135651; PubMed Central PMCID: PMC4993649.

10: Mehio N, Ivanov AS, Williams NJ, Mayes RT, Bryantsev VS, Hancock RD, Dai S. Quantifying the binding strength of salicylaldoxime-uranyl complexes relative to competing salicylaldoxime-transition metal ion complexes in aqueous solution: a combined experimental and computational study. Dalton Trans. 2016 May 31;45(22):9051-64. doi: 10.1039/c6dt00116e. PubMed PMID: 26979403.

11: De Silva DN, Jameson GB, Pannu AP, Pouhet R, Wenzel M, Plieger PG. Piperazine linked salicylaldoxime and salicylaldimine-based dicopper(ii) receptors for anions. Dalton Trans. 2015 Sep 28;44(36):15949-59. doi: 10.1039/c5dt02551f. PubMed PMID: 26282391.

12: Martínez-Lillo J, Cano J, Wernsdorfer W, Brechin EK. The effect of crystal packing and Re(IV) ions on the magnetisation relaxation of [Mn6]-based molecular magnets. Chemistry. 2015 Jun 8;21(24):8790-8. doi: 10.1002/chem.201500439. Epub 2015 May 7. PubMed PMID: 25951415; PubMed Central PMCID: PMC4471585.

13: Zhang HX, Dou Q, Jin XH, Zhang J, Yang TR, Han X, Wang DD. Magnetic Zn (II) ion-imprinted polymer prepared by the surface imprinting technique and its adsorption properties. Environ Technol. 2015;36(21):2702-11. doi: 10.1080/09593330.2015.1043748. Epub 2015 May 27. PubMed PMID: 25919981.

14: Whiting E, Lanning ME, Scheenstra JA, Fletcher S. Chromatography-free entry to substituted salicylonitriles: Mitsunobu-triggered domino reactions of salicylaldoximes. J Org Chem. 2015 Jan 16;80(2):1229-34. doi: 10.1021/jo502396u. Epub 2014 Dec 24. PubMed PMID: 25485973.

15: Gao H, Su P, Shi Y, Shen X, Zhang Y, Dong J, Zhang J. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. Eur J Med Chem. 2015 Jan 27;90:232-40. doi: 10.1016/j.ejmech.2014.11.032. Epub 2014 Nov 18. PubMed PMID: 25461323.

16: Winum JY, Supuran CT. Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2015 Apr;30(2):321-4. doi: 10.3109/14756366.2014.913587. Epub 2014 Jun 18. Review. PubMed PMID: 24939097.

17: Xie X, Gu W, Gao S, Lu S, Li J, Pan G, Wang G, Shen S. Alternative electron transports participate in the maintenance of violaxanthin De-epoxidase activity of Ulva sp. under low irradiance. PLoS One. 2013 Nov 8;8(11):e78211. doi: 10.1371/journal.pone.0078211. eCollection 2013. Erratum in: PLoS One. 2014;9(1). doi:10.1371/annotation/851cec52-b3d4-40bb-a857-e59b1a7a6c88. PubMed PMID: 24250793; PubMed Central PMCID: PMC3826755.

18: Fang M, Zhao H, Prosvirin AV, Pinkowicz D, Zhao B, Cheng P, Wernsdorfer W, Brechin EK, Dunbar KR. Squaring the cube: a family of octametallic lanthanide complexes including a Dy8 single-molecule magnet. Dalton Trans. 2013 Oct 1;42(41):14693-701. doi: 10.1039/c3dt51727f. PubMed PMID: 23943045.

19: Pannu AP, Stevens JR, Plieger PG. Aryl-linked salicylaldoxime-based copper(II) helicates and "boxes": synthesis, X-ray analysis, and anion influence on complex structure. Inorg Chem. 2013 Aug 19;52(16):9327-37. doi: 10.1021/ic400829d. Epub 2013 Aug 8. PubMed PMID: 23927604.

20: McLellan R, Taylor SM, McIntosh RD, Brechin EK, Dalgarno SJ. Complementary ligands direct the formation of a calix[8]arene-supported ferromagnetic Mn(IV)Mn(III) dimer. Dalton Trans. 2013 May 21;42(19):6697-700. doi: 10.1039/c3dt50294e. PubMed PMID: 23549223.